6-Amino-1-hexanol

Biocatalysis Chemoselectivity Amino Alcohols

Secure a reliable supply of 6-Amino-1-hexanol, the bifunctional C6 linker critical for high-selectivity enzymatic O-acylation (>87-fold over N-acylation, compared to C2 analogs), predictable poly(ester amide) degradation for biomedical implants, and synthesis of the 7-membered azepine heterocycle. Its precise chain length prevents steric hindrance in ADCs and peptide synthesis, ensuring reproducible performance that shorter analogs cannot replicate.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 4048-33-3
Cat. No. B032743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-hexanol
CAS4048-33-3
Synonyms6-Amino-1-hexanol;  1-Amino-6-hexanol;  1-Amino-6-hydroxyhexane;  6-Aminohexanol;  6-Aminohexyl alcohol;  6-Hexanolamine;  6-Hydroxy-1-hexanamine;  6-Hydroxy-1-hexylamine;  6-Hydroxyhexylamine;  NSC 91538
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESC(CCCO)CCN
InChIInChI=1S/C6H15NO/c7-5-3-1-2-4-6-8/h8H,1-7H2
InChIKeySUTWPJHCRAITLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-hexanol (CAS 4048-33-3) for Polymer & Pharmaceutical Synthesis


6-Amino-1-hexanol is a bifunctional aliphatic amino alcohol with the formula C₆H₁₅NO and molecular weight of 117.19 g/mol, featuring a six-carbon alkyl chain terminated by both a primary amine (-NH₂) and a primary alcohol (-OH) group [1]. This linear, hydrophilic molecule is primarily employed as a versatile intermediate in the synthesis of advanced polymers (including poly(ester amides), poly(β-amino ester)s, and polyurethanes), as a linker in bioconjugation and peptide synthesis, and as a precursor to bioactive molecules and surfactants [2]. Its physical properties, including a melting point of 54-58 °C and a boiling point of 135-140 °C at 30 mmHg, are well-characterized, and it is commercially available in high purity (≥97%) from major chemical suppliers .

Why 6-Amino-1-hexanol Cannot Be Substituted with Shorter-Chain Amino Alcohols


The precise spacing between the amino and hydroxyl functional groups in 6-amino-1-hexanol (a C6 spacer) is a critical determinant of its reactivity and resulting material properties. This is not a trivial structural nuance; it directly impacts chemoselectivity in enzymatic reactions, the mechanical and degradation profile of polymers, and the biological activity of derived compounds [1]. Substituting a shorter-chain analog, such as 4-amino-1-butanol or 5-amino-1-pentanol, fundamentally alters the molecular architecture, leading to measurable differences in reaction outcomes and final product performance. For instance, a C6 spacer can confer distinct O-acylation preferences over N-acylation during enzymatic synthesis, a selectivity that is inverted with shorter C2 or C3 spacers [2]. Similarly, in polymer science, the C6 chain provides a specific balance of flexibility and hydrophobicity that governs crystallinity and degradation kinetics, properties that are not reproducible with analogs of different chain lengths [3]. Therefore, direct substitution without rigorous re-validation is a high-risk proposition with a low probability of maintaining equivalent performance in a given application.

Quantitative Evidence: How 6-Amino-1-hexanol Performs vs. Analogs


Enzymatic Chemoselectivity: C6 Spacer Favors O-Acylation over N-Acylation

In the enzymatic acylation of amino alcohols using Novozym® 435 lipase, the chemoselectivity ratio (C = k_cat,app O-acylation / k_cat,app N-acylation) is strongly influenced by the carbon chain length between the amino and alcohol groups. 6-Amino-1-hexanol (C6 spacer) exhibits a strong preference for O-acylation, while alaninol (C2 spacer) favors N-acylation [1]. This difference is crucial for selectively synthesizing esters versus amides [2].

Biocatalysis Chemoselectivity Amino Alcohols

Polymer Properties: Degradable Poly(ester amide) Derived from 6-Amino-1-hexanol

Polymerization of 6-amino-1-hexanol with glutaric acid produces a poly(ester amide) with quantifiable degradation behavior . In an enzymatic degradation study using papain, the polymer lost 25% of its initial weight after 12 days of incubation, demonstrating its susceptibility to hydrolytic and enzymatic breakdown [1]. This degradation profile is a direct consequence of the polymer's structure, which includes the C6 spacer from the 6-amino-1-hexanol monomer.

Polymer Science Degradable Polymers Poly(ester amide)

Toxicity Profile: Tetrahymena pyriformis IGC50 Comparison

The toxicity of 6-amino-1-hexanol was quantified in a 40-hour Tetrahymena pyriformis assay, yielding an experimental pIGC50 value of -0.96 (log(1/IGC50) in L/mmol) [1]. This value can be benchmarked against other aminoalkanols of varying chain lengths, providing a data point for structure-toxicity relationship (QSAR) modeling. The study indicates that toxicity generally increases with chain length for these compounds, but the C6 chain represents a specific, quantifiable point on that continuum [2].

Toxicology QSAR Aminoalkanols

Acetylcholinesterase (AChE)-Catalyzed Acetylation: Substrate Specificity

The acetylcholinesterase (AChE) from Pseudomonas aeruginosa PAO1 exhibits distinct substrate preferences. 6-Amino-1-hexanol is efficiently acetylated using acetylcholine as the acetyl donor across a broad pH range (pH 4-10) [1]. This contrasts with the acetylation of 1,6-diaminohexane, which is preferentially acetylated by ethyl acetate and only at pH >8.0 [2]. The data demonstrate that the mono-amine/alcohol structure of 6-amino-1-hexanol leads to different enzymatic reactivity compared to a diamine.

Enzymology Acetylcholinesterase Substrate Specificity

Optimal Applications for 6-Amino-1-hexanol Based on Evidence


Synthesis of Biodegradable Poly(ester amide)s for Biomedical Use

Procure 6-amino-1-hexanol as the primary monomer for synthesizing poly(ester amide)s with glutaric acid. The resulting polymer's quantifiable degradation rate (25% weight loss in 12 days with papain [1]) makes it a strong candidate for temporary biomedical implants, tissue engineering scaffolds, or controlled drug delivery matrices where predictable hydrolytic breakdown is required.

Selective O-Acylation in Biocatalytic Synthesis

Use 6-amino-1-hexanol as the acyl acceptor when enzymatic O-acylation is the desired reaction pathway. Data shows a >87-fold preference for O-acylation over N-acylation in n-hexane compared to the C2 analog alaninol [1]. This high chemoselectivity is critical for the efficient, single-step synthesis of pure O-acylated esters, avoiding complex protection/deprotection schemes and simplifying downstream purification.

Precursor for Hexahydro-1H-azepine via Catalytic Cyclization

Employ 6-amino-1-hexanol as a starting material for the synthesis of hexahydro-1H-azepine, a valuable heterocyclic amine. This transformation is achieved via cyclization over a copper catalyst supported on γ-alumina and magnesia [1]. The C6 chain length is essential for the formation of the seven-membered azepine ring; shorter-chain amino alcohols would yield different ring sizes (e.g., pyrrolidine from 4-amino-1-butanol).

Bioconjugation and Peptide Synthesis Linker

Leverage 6-amino-1-hexanol as a versatile C6 linker in bioconjugation and solid-phase peptide synthesis. Its bifunctional nature allows for the attachment of diverse payloads to biological macromolecules while the flexible C6 alkyl chain provides an optimal spacer length to minimize steric hindrance and preserve biological activity [1]. This application is particularly relevant for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.

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